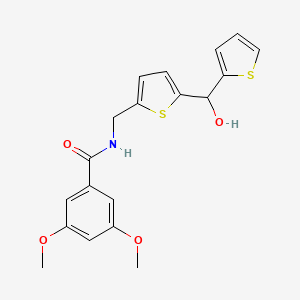

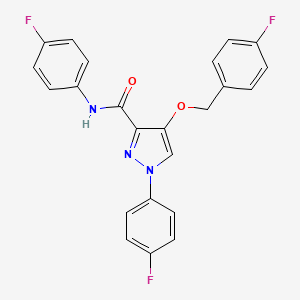

N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-3,5-dimethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Thiophene-based analogs, like the compound , have been the subject of extensive research due to their potential as biologically active compounds . The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Notably, the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a common method for synthesizing aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of this compound includes a thiophene ring, which is a five-membered ring made up of one sulfur atom . This structure is essential to the properties and applications of thiophene derivatives .Chemical Reactions Analysis

Thiophene derivatives are known for their versatility in chemical reactions . For instance, the Gewald reaction can be used to produce aminothiophene derivatives . Additionally, the compound methyl 5-aryl-3-hydroxythiophene-2-carboxylates has been used in the synthesis of 2-(hetero)aryl-substituted thieno [3,2-b]indoles .Physical And Chemical Properties Analysis

The compound has a molecular weight of 297.39. Further physical and chemical properties specific to this compound are not provided in the available resources.Scientific Research Applications

Molecular Structure and Interaction Studies

Research into similar compounds, such as N-3-hydroxyphenyl-4-methoxybenzamide, involves studying their molecular structures and the effects of intermolecular interactions. These studies use techniques like X-ray diffraction and DFT calculations to understand how molecular geometry is influenced by dimerization and crystal packing. Such insights are crucial for designing compounds with desired physical and chemical properties, applicable in developing new materials and drugs (Karabulut et al., 2014).

Antimicrobial and Antifungal Applications

Compounds with structural similarities to N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-3,5-dimethoxybenzamide have been studied for their antimicrobial properties. For instance, derivatives of N-hydroxy-4-(3-phenylpropanamido)benzamide have shown potent antibacterial and antifungal activities, suggesting potential applications in developing new antimicrobial agents (Ravichandiran et al., 2015).

Corrosion Inhibition

Methoxy-substituted phenylthienyl benzamidines have been investigated for their effectiveness in inhibiting corrosion of carbon steel in acidic environments. This research implies that similar compounds could be utilized as corrosion inhibitors in industrial applications, protecting metals from corrosive damage (Fouda et al., 2020).

Histone Deacetylase Inhibitors for Cancer Therapy

Derivatives of N-hydroxy-4-(3-phenylpropanamido)benzamide, including those with thiophene substituents, have been explored as novel histone deacetylase inhibitors with potential for treating cancer. These compounds have demonstrated significant antiproliferative activity against various cancer cell lines, highlighting their potential as therapeutic agents (Jiao et al., 2009).

Electrochemical Sensors

Nanocomposites and modified electrodes incorporating similar compounds have been developed for electrochemical sensing applications. These sensors show high sensitivity and selectivity for detecting substances like glutathione and piroxicam, which can be crucial in biomedical research and diagnostics (Karimi-Maleh et al., 2014).

Safety And Hazards

The compound is not intended for human or veterinary use. It’s meant for research use only, indicating that it could potentially be hazardous if improperly handled.

Future Directions

Thiophene-based compounds, including the one , continue to attract interest in both industry and academia due to their diverse applications in medicinal chemistry and material science . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Therefore, future research may focus on developing new structural prototypes with more effective pharmacological activity .

properties

IUPAC Name |

N-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]-3,5-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4S2/c1-23-13-8-12(9-14(10-13)24-2)19(22)20-11-15-5-6-17(26-15)18(21)16-4-3-7-25-16/h3-10,18,21H,11H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNLNREZPPHONBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NCC2=CC=C(S2)C(C3=CC=CS3)O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-3,5-dimethoxybenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-3-[(hydroxyimino)methyl]pyridin-2-amine](/img/structure/B2572350.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((3-(trifluoromethyl)phenyl)amino)naphthalene-1,4-dione](/img/structure/B2572355.png)

![N-(3-acetylphenyl)-7-benzyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2572357.png)

![3-(3-Chloro-4-fluorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2572364.png)

![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine](/img/structure/B2572370.png)